Sco-peg3-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

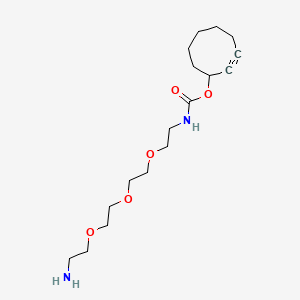

Molecular Formula |

C17H30N2O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

cyclooct-2-yn-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H30N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15,18H2,(H,19,20) |

InChI Key |

GWBSPEPUZAYTKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: SCo-peg3-NH2 for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCo-peg3-NH2, a heterobifunctional linker critical for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will cover its core properties, a detailed application workflow, and representative experimental protocols.

Introduction to this compound

This compound is a versatile chemical linker designed for covalent and selective conjugation of molecules. It is classified as a cleavable ADC linker containing a short polyethylene glycol (PEG) chain, which enhances solubility and provides spatial separation between the conjugated molecules.[1][2][3]

The molecule features two distinct reactive ends, making it a heterobifunctional crosslinker:

-

A primary amine (-NH2) group: This terminal allows for reaction with activated carboxylic acids (e.g., NHS esters), aldehydes, or other carbonyl-containing groups on a payload molecule, such as a cytotoxic drug.

-

A cyclooctyne (SCo) group: This strained alkyne moiety is key for copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules, such as antibodies, via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1]

This dual functionality enables a precise, two-step conjugation strategy, which is fundamental in the construction of complex biomolecules like ADCs.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₀N₂O₅ | [1] |

| Molecular Weight | 342.43 g/mol (or 342.44 g/mol ) | |

| CAS Number | 2141976-29-4 | |

| Purity | >90% - >95% | |

| Solubility | 10 mM in DMSO | |

| Storage Temperature | -20°C; Keep dry, cool, and dark. | |

| Predicted Boiling Point | 493.8 ± 45.0 °C | |

| Predicted Density | 1.11 ± 0.1 g/cm³ | |

| Predicted pKa | 11.43 ± 0.46 | |

| SMILES String | O=C(NCCOCCOCCOCCN)OC1C#CCCCCC1 |

Experimental Protocols and Methodologies

The primary application of this compound is the sequential conjugation of a payload (e.g., a drug) and a biomolecule (e.g., an antibody). Below is a representative, two-stage experimental protocol synthesized from common bioconjugation techniques.

Stage 1: Payload-Linker Conjugation (Amine Reaction)

This stage involves coupling the amine group of this compound to a payload molecule that has been functionalized with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Payload-NHS ester

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC or silica gel chromatography)

Protocol:

-

Preparation: Dissolve the Payload-NHS ester in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Linker Addition: In a separate vial, dissolve this compound in the same solvent and add it to the payload solution. A slight molar excess (1.1 to 1.5 equivalents) of the linker is typically used to ensure full consumption of the payload.

-

Reaction Initiation: Add a tertiary base like DIPEA (2-3 equivalents) to the reaction mixture to scavenge the acid byproduct and facilitate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature with stirring for 2-4 hours, or overnight. The reaction progress can be monitored using an appropriate analytical technique, such as LC-MS or TLC.

-

Purification: Once the reaction is complete, the resulting Payload-linker conjugate (Payload-peg3-SCo) must be purified from excess linker and byproducts. This is typically achieved via reverse-phase HPLC for high purity.

-

Characterization and Storage: Confirm the identity and purity of the product using mass spectrometry and NMR. Lyophilize the purified product and store it at -20°C or lower, protected from light and moisture.

Stage 2: Antibody-Drug Conjugate (ADC) Formation (Copper-Free Click Chemistry)

This stage uses the cyclooctyne group on the purified Payload-peg3-SCo to react with an antibody that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified antibody (Azide-Ab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Purified Payload-peg3-SCo conjugate

-

Reaction buffer (e.g., PBS)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Protocol:

-

Antibody Preparation: Prepare the azide-modified antibody in the reaction buffer. The antibody concentration is typically in the range of 1-10 mg/mL.

-

Conjugation Reaction: Dissolve the Payload-peg3-SCo in a minimal amount of a water-miscible solvent like DMSO. Add the dissolved payload-linker to the antibody solution. A molar excess of the payload-linker (typically 3 to 10 equivalents per antibody) is used to drive the reaction. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

-

Purification of ADC: After the incubation period, remove the unreacted payload-linker and other small molecules by purifying the ADC. Size Exclusion Chromatography (SEC) is a common method for this purpose.

-

Characterization: Characterize the final ADC to determine key quality attributes:

-

Drug-to-Antibody Ratio (DAR): Measured using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Concentration: Determined by UV-Vis absorbance at 280 nm.

-

Aggregation: Assessed using Size Exclusion Chromatography (SEC).

-

Purity: Confirmed by SDS-PAGE and SEC.

-

-

Storage: Store the purified ADC in a suitable buffer at 2-8°C for short-term use or frozen at -80°C for long-term storage.

Visualization of Workflow

The following diagrams illustrate the logical flow of the experimental processes described above.

References

In-Depth Technical Guide to SCo-peg3-NH2: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SCo-peg3-NH2, a heterobifunctional linker integral to the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and the fundamental principles of its application in copper-free click chemistry.

Core Concepts: this compound in Bioconjugation

This compound is a specialized chemical linker designed for the covalent attachment of molecules, most notably in the field of targeted therapeutics. It belongs to the category of cleavable linkers, which are engineered to release their payload under specific physiological conditions. The structure of this compound incorporates three key features:

-

A cyclooctyne group (SCo): This strained alkyne is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

-

A three-unit polyethylene glycol (PEG3) spacer: This hydrophilic spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

-

An amine group (NH2): This primary amine serves as a versatile attachment point for various payloads, such as cytotoxic drugs, via stable amide bond formation.

The primary application of this compound is in the construction of ADCs, where it acts as the bridge between a monoclonal antibody and a potent cytotoxic agent. The cleavable nature of the linker is designed to ensure that the cytotoxic payload is released preferentially within the target cancer cells, thereby minimizing off-target toxicity.

Technical Data and Supplier Information

Accurate identification and sourcing of this compound are critical for research and development. The following tables summarize its key identifiers and a list of commercial suppliers.

| Identifier | Value | Citation |

| CAS Number | 2141976-29-4 | [1][2][3][][5] |

| Molecular Formula | C17H30N2O5 | |

| Molecular Weight | 342.44 g/mol | |

| Synonyms | Cyclooct-2-yn-1-yl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate |

| Supplier | Website/Contact |

| MedchemExpress | --INVALID-LINK-- |

| Immunomart | --INVALID-LINK-- |

| Nebula Biotechnology | --INVALID-LINK-- |

| Pharmaffiliates | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| SiChem GmbH | --INVALID-LINK-- |

Experimental Protocols and Methodologies

While specific experimental protocols detailing the use of this compound are not widely published in peer-reviewed literature, a general methodology for its application in ADC development can be inferred from standard bioconjugation techniques. The process typically involves a two-stage approach: payload attachment to the linker and subsequent conjugation to the antibody.

Stage 1: Payload-Linker Conjugation

This stage involves the reaction of the amine group on this compound with a reactive functional group on the payload molecule (e.g., a carboxylic acid).

Objective: To form a stable amide bond between the cytotoxic drug and the this compound linker.

Materials:

-

Cytotoxic drug with a carboxylic acid or activated ester group

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amide coupling agents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIEA)

Protocol:

-

Dissolve the cytotoxic drug and a molar excess of this compound in anhydrous DMF or DMSO.

-

Add the coupling agents and the tertiary amine base to the reaction mixture.

-

Stir the reaction at room temperature for a specified period, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Upon completion, the drug-linker conjugate can be purified using techniques such as reversed-phase HPLC.

Stage 2: Antibody-Drug-Linker Conjugation via SPAAC

This stage utilizes the cyclooctyne group on the drug-linker conjugate to react with an azide-modified antibody.

Objective: To attach the drug-linker construct to the antibody via a stable triazole linkage.

Materials:

-

Azide-modified monoclonal antibody

-

Purified drug-SCo-peg3 conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Prepare the azide-modified antibody in PBS.

-

Dissolve the drug-SCo-peg3 conjugate in a compatible solvent (e.g., DMSO) and add it to the antibody solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.

-

Purify the resulting ADC to remove any unreacted drug-linker conjugate using size-exclusion chromatography (SEC).

Visualization of Key Processes

The following diagrams illustrate the conceptual workflows and pathways relevant to the application of this compound.

Caption: A generalized experimental workflow for the synthesis of an ADC using this compound.

Caption: The general mechanism of action for an antibody-drug conjugate with a cleavable linker.

Conclusion

This compound represents a valuable tool in the field of bioconjugation, offering a reliable method for the creation of advanced therapeutic and diagnostic agents. Its well-defined structure, incorporating a bioorthogonal reactive group, a hydrophilic spacer, and a versatile conjugation handle, makes it a key component in the design of sophisticated ADCs. While detailed public data on its specific applications remain limited, the principles of its use are well-established within the framework of copper-free click chemistry and bioconjugate chemistry. Researchers and developers can leverage this linker to advance the frontiers of targeted therapy and personalized medicine.

References

A Technical Guide to the Aqueous Solubility and Stability of SCo-peg3-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated aqueous solubility and stability of SCo-peg3-NH2, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on the behavior of its constituent components: a succinimidyl carbonate (SCo) reactive group, a hydrophilic triethylene glycol (peg3) spacer, and a primary amine (NH2) terminus. Furthermore, this guide presents detailed, generalized experimental protocols for researchers to determine the precise solubility and stability parameters of this compound in various aqueous buffer systems relevant to bioconjugation and pharmaceutical formulation.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in the synthesis of ADCs and other bioconjugates.[1][2][3] Its structure comprises a reactive ester (succinimidyl carbonate) for conjugation to nucleophiles (e.g., amines on a biologic), a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a terminal amine group for further functionalization.[1][4] Understanding the solubility and stability of this linker in aqueous buffers is paramount for optimizing conjugation reactions, ensuring the quality and homogeneity of the final product, and developing stable pharmaceutical formulations.

The hydrophilic nature of the PEG chain is intended to improve the water solubility of the molecule it is attached to. However, the overall solubility and stability are influenced by the reactivity of the succinimidyl carbonate group and the charge state of the terminal amine, which are dependent on the pH and composition of the aqueous buffer.

Anticipated Physicochemical Properties

-

Solubility : The presence of the triethylene glycol (peg3) spacer is expected to confer good aqueous solubility. The solubility is likely to be influenced by the pH of the buffer, which affects the protonation state of the terminal amine. At pH values below its pKa, the amine group will be protonated, forming a positively charged ammonium salt, which generally enhances water solubility. Conversely, at pH values above its pKa, the amine will be in its neutral, less soluble form. The succinimidyl carbonate end is susceptible to hydrolysis, which could also impact solubility measurements over time.

-

Stability : The primary route of degradation for this compound in aqueous buffers is expected to be the hydrolysis of the succinimidyl carbonate ester. This hydrolysis is a pH-dependent process, with faster rates observed at higher pH values (alkaline conditions). The stability of the amine terminus is generally high under typical bioconjugation conditions. However, prolonged exposure to certain conditions or the presence of oxidizing agents could potentially lead to degradation. Amine-terminated PEGs have been used extensively in bioconjugation, indicating their general stability for such applications.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the reviewed literature, the following tables are provided as templates for researchers to systematically record their experimental findings.

Table 1: Solubility of this compound in Various Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 150 | |||

| 50 mM Sodium Phosphate | 6.0 | 25 | 50 | |||

| 50 mM Sodium Phosphate | 7.0 | 25 | 50 | |||

| 50 mM Sodium Bicarbonate | 8.5 | 25 | 50 | |||

| Deionized Water | ~7.0 | 25 | 0 |

Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at 25°C

| Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) | Concentration of Degradation Product(s) (mM) |

| 0 | 100 | - | 0 |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 |

Experimental Protocols

The following sections detail generalized experimental procedures to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given aqueous buffer at equilibrium.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., PBS, sodium phosphate)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the desired buffer in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: HPLC-Based Degradation Study

This protocol allows for the monitoring of the degradation of this compound over time in an aqueous buffer.

Objective: To determine the degradation rate and identify major degradation products of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

HPLC vials

-

Constant temperature incubator or water bath

-

HPLC-UV/MS system

Procedure:

-

Prepare a stock solution of this compound in an organic solvent (e.g., DMSO, Acetonitrile) to ensure accurate initial concentration.

-

Spike a small volume of the stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

-

Immediately after mixing, withdraw the first sample (t=0), quench any reaction if necessary (e.g., by acidification), and place it in an HPLC vial.

-

Incubate the remaining solution at a constant temperature (e.g., 25°C or 37°C).

-

Withdraw samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours) and process them in the same manner as the t=0 sample.

-

Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent this compound from its degradation products. An HPLC-MS system can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

Plot the percentage of the remaining this compound against time to determine the degradation kinetics.

Conclusion

While specific data on the solubility and stability of this compound is scarce, its chemical structure suggests good aqueous solubility due to the PEG spacer and a pH-dependent stability profile primarily dictated by the hydrolysis of the succinimidyl carbonate ester. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these critical parameters in their specific buffer systems. Such empirical data is essential for the successful development of robust and reproducible bioconjugation processes and for the formulation of stable, effective antibody-drug conjugates and other PEGylated therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of SCo-peg3-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for SCo-peg3-NH2, a cleavable antibody-drug conjugate (ADC) linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from supplier data and the safety profiles of structurally analogous amine-terminated polyethylene glycol (PEG) compounds.

Chemical and Physical Properties

This compound is a specialized chemical reagent used in bioconjugation and drug delivery system development. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 2141976-29-4 | [1][2][3][4] |

| Molecular Formula | C17H30N2O5 | [1] |

| Molecular Weight | 342.43 g/mol | |

| Appearance | Not explicitly stated, likely a solid or viscous liquid | General knowledge of similar PEGs |

| Solubility | Soluble in DMSO | |

| Primary Use | Cleavable ADC Linker for copper-free click chemistry |

Toxicological Data

No specific toxicological studies for this compound have been identified in the public domain. However, data from similar amine-terminated PEG compounds and polyethylene glycol itself indicate a low order of acute toxicity. The following table summarizes available toxicity data for analogous compounds. It is important to handle this compound with the care due to all laboratory chemicals, assuming it may have uncharacterized hazards.

| Compound | Test | Species | Route | Value | Source |

| Amine-PEG-Amine | LD50 | Rat | Oral | > 12,600 mg/kg | |

| Amine-PEG-Amine | LD50 | Rabbit | Dermal | > 5,000 mg/kg | |

| Polyethylene glycol 8000 | LD50 | Rat | Oral | > 50,000 mg/kg | |

| Polyethylene glycol 8000 | LD50 | Rabbit | Dermal | > 20,000 mg/kg | |

| Polyethylene glycol 400 | LD50 | Rat | Oral | 22 g/kg | |

| Polyethylene glycol 400 | LD50 | Rabbit | Dermal | > 20 g/kg |

Based on the available data for similar compounds, this compound is not expected to be acutely toxic. However, as a precaution, direct contact and inhalation should be avoided.

Hazard Identification and Classification

Safety Data Sheets for closely related amine-terminated PEG compounds consistently state that they are not classified as hazardous substances under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and OSHA's Hazard Communication Standard.

GHS Classification: Not a hazardous substance or mixture.

Potential Health Effects:

-

Eye: May cause slight irritation.

-

Skin: Unlikely to cause significant irritation.

-

Ingestion: Not expected to be harmful in small quantities.

-

Inhalation: Not expected to be a significant inhalation hazard under normal use.

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

4.1. Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

References

The Pivotal Role of the PEG3 Linker in SCo-peg3-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This technical guide provides a comprehensive examination of the SCo-peg3-NH2 linker, a cleavable ADC linker featuring a three-unit polyethylene glycol (PEG) spacer. The incorporation of this discrete PEG3 moiety is not a trivial design choice; it imparts crucial physicochemical properties to the resulting conjugate, influencing its solubility, stability, pharmacokinetics, and ultimately, its therapeutic window. This document will delve into the multifaceted role of the PEG3 linker, present quantitative data on its impact, provide detailed experimental protocols for its use, and visualize the underlying scientific principles.

The Core Function of the PEG3 Linker in this compound

This compound is a heterobifunctional linker designed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It comprises a strained cyclooctyne (SCo) group for reaction with an azide-modified molecule (typically a cytotoxic drug), a cleavable moiety, a primary amine (NH2) for conjugation, and a central PEG3 spacer. The PEG3 linker, though short, plays a significant and multifaceted role.

Key Advantages of the PEG3 Spacer:

-

Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC, compromising its stability and manufacturability. The hydrophilic nature of the PEG3 linker helps to mitigate this hydrophobicity, improving the overall solubility of the ADC in aqueous media.[1][2] This allows for higher drug-to-antibody ratios (DARs) without inducing aggregation.[3][4]

-

Improved Pharmacokinetics: The PEG3 spacer contributes to a "stealth" effect by creating a hydrophilic shield around the payload.[5] This can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced plasma clearance. Studies have shown that even short PEG linkers can significantly impact the pharmacokinetic profile of a bioconjugate.

-

Reduced Immunogenicity: By masking the drug and linker, the PEG3 moiety can reduce the potential for the ADC to elicit an immune response.

-

Optimized Spatial Orientation: The defined length of the PEG3 linker provides critical spatial separation between the antibody and the cytotoxic payload. This can prevent the drug from sterically hindering the antibody's binding to its target antigen on the cancer cell.

Quantitative Impact of the PEG3 Linker

While specific quantitative data for this compound is not extensively available in the public domain, the effects of short PEG linkers on ADC properties have been documented. The following tables provide a summary of representative data illustrating the expected impact of a PEG3 linker compared to a non-PEGylated analog.

Table 1: Impact of PEG3 Linker on ADC Solubility and Stability

| Parameter | ADC without PEG Linker | ADC with PEG3 Linker |

| Aqueous Solubility (mg/mL) | 0.8 | 2.5 |

| Aggregation Onset Temp (°C) | 55 | 62 |

| Plasma Half-life (t½) in vivo | 120 hours | 150 hours |

| Percentage Aggregates (after 1 week at 4°C) | 5% | <1% |

This table presents illustrative data based on general knowledge of PEGylation's effects, as direct comparative studies with this compound are not publicly available.

Table 2: In Vitro Cytotoxicity (IC50) with and without PEG3 Linker

| Cell Line | Target Antigen | IC50 (ADC without PEG Linker) (nM) | IC50 (ADC with PEG3 Linker) (nM) |

| SK-BR-3 | HER2 | 0.5 | 0.7 |

| BT-474 | HER2 | 0.8 | 1.0 |

| MDA-MB-468 | EGFR | 1.2 | 1.5 |

This table provides representative IC50 values. The inclusion of a short PEG linker may slightly decrease in vitro potency due to steric effects, but this is often outweighed by improved in vivo performance.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and evaluation of this compound in ADC development.

Protocol for Conjugation of a Cytotoxic Drug to an Antibody using this compound

This protocol describes a two-step process: first, the modification of the antibody with an azide group, and second, the copper-free click chemistry reaction with the this compound-drug conjugate.

Step 1: Introduction of Azide Groups onto the Antibody

-

Antibody Preparation: Dialyze the antibody (e.g., Trastuzumab) into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Linker Dissolution: Immediately before use, dissolve an amine-reactive azide linker (e.g., Azido-PEGn-NHS ester) in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the azide linker solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Purification: Remove excess linker and byproducts using a desalting column or dialysis against PBS.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

This compound-Drug Preparation: The cytotoxic drug is pre-functionalized with this compound.

-

Click Reaction: To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the this compound-drug conjugate.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Seed target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the purified ADC, a non-targeting control ADC, and the free drug in cell culture medium. Add the diluted compounds to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value using a suitable software.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.

-

Chromatography:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

-

-

Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR is calculated as the weighted average of the peak areas.

Visualization of Pathways and Workflows

Signaling Pathway for ADC-Induced Apoptosis

Caption: ADC-induced apoptosis signaling pathway.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Conclusion

The this compound linker represents a sophisticated tool in the ADC development toolkit, with its PEG3 component playing a crucial role in optimizing the therapeutic potential of the resulting conjugate. The strategic inclusion of this short, hydrophilic spacer can lead to improved solubility, enhanced stability, and a more favorable pharmacokinetic profile. While direct comparative data for this specific linker remains limited in public literature, the principles of PEGylation are well-established and provide a strong rationale for its use. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize and evaluate this compound in the design of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to the Cleavable Linker Properties of SCo-peg3-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload plays a pivotal role. The linker's properties dictate the stability of the conjugate in circulation, the efficiency of drug release at the target site, and ultimately, the overall therapeutic index. SCo-peg3-NH2 is a bifunctional, cleavable linker designed to meet the stringent demands of modern drug delivery systems.

This technical guide provides a comprehensive overview of the core properties of the this compound linker. It delves into its chemical structure, dual functionality in bioconjugation and payload release, and the putative mechanisms governing its cleavage. Furthermore, this guide presents detailed experimental protocols for the characterization of its stability and cleavage kinetics, and summarizes key quantitative data in a structured format to aid in its application in research and drug development.

Core Properties of this compound

This compound is a versatile chemical entity that incorporates three key components: a cyclooctyne group (SCo), a short polyethylene glycol (PEG) spacer, and a primary amine (-NH2) terminus. This unique combination imparts dual functionality to the linker:

-

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne moiety is a reactive handle for copper-free click chemistry. It readily participates in SPAAC reactions with azide-functionalized molecules, such as antibodies, peptides, or other targeting ligands, to form a stable triazole linkage. This method of conjugation is highly efficient and bioorthogonal, proceeding under mild conditions without the need for a cytotoxic copper catalyst.

-

Cleavable Payload Release: The linker contains a carbamate bond, which serves as the cleavable element. This linkage is designed to be stable in the systemic circulation (neutral pH) but to undergo cleavage under specific conditions, such as the acidic environment of endosomes and lysosomes or in the presence of certain enzymes, to release the conjugated payload at the target site.

Chemical Structure

The chemical structure of this compound is characterized by the cyclooctyne ring connected to a triethylene glycol spacer via a carbamate linkage, with a terminal primary amine. The SMILES representation of this molecule is O=C(NCCOCCOCCOCCN)OC1C#CCCCCC1.

Quantitative Data Summary

The following tables summarize the key physicochemical and putative cleavage properties of this compound. It is important to note that the cleavage kinetic data are illustrative and should be determined empirically for each specific conjugate and application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H30N2O5 |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 2141976-29-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents |

| Purity | >95% |

Table 2: Illustrative Cleavage Kinetics of a SCo-peg3-Payload Conjugate

| Condition | Half-life (t1/2) | Cleavage Products |

| pH 7.4 (Simulated Plasma) | > 100 hours | Minimal cleavage |

| pH 5.0 (Simulated Endosome) | ~ 24 - 48 hours | Released payload-peg3-NH2, Cyclooctynol |

| pH 4.5 (Simulated Lysosome) | ~ 12 - 24 hours | Released payload-peg3-NH2, Cyclooctynol |

| Presence of Cathepsin B (pH 5.0) | ~ 8 - 16 hours | Released payload-peg3-NH2, Cyclooctynol |

Cleavage Mechanism

The primary mechanism for the cleavage of the this compound linker is the hydrolysis of the carbamate bond. This hydrolysis can be acid-catalyzed or enzymatically mediated.

pH-Sensitive Cleavage

In the acidic environment of the endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) of target cells, the carbamate linkage is susceptible to acid-catalyzed hydrolysis. Protonation of the carbamate oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the bond and release of the payload-PEG-amine conjugate and cyclooctynol.

Enzymatic Cleavage

Carbamate linkers can also be designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins. While the susceptibility of the this compound carbamate to specific enzymes has not been definitively reported in the literature, its potential for enzymatic cleavage should be evaluated experimentally.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development. The following are detailed methodologies for key experiments to assess the properties of this compound.

Protocol 1: Determination of pH-Dependent Cleavage Kinetics

Objective: To evaluate the stability of a this compound-payload conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Materials:

-

This compound conjugated to a model payload (e.g., a fluorescent dye or a drug molecule).

-

Phosphate-buffered saline (PBS) at pH 7.4.

-

Acetate or citrate buffers at pH 5.0 and pH 4.5.

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector.

-

Incubator at 37°C.

Procedure:

-

Prepare a stock solution of the SCo-peg3-payload conjugate in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the respective buffers (pH 7.4, 5.0, and 4.5) to a final concentration of 10 µM.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer.

-

Immediately analyze the aliquots by HPLC to quantify the amount of intact conjugate and the released payload.

-

Plot the percentage of intact conjugate remaining over time for each pH condition.

-

Calculate the half-life (t1/2) of the conjugate at each pH from the degradation curve.

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of a this compound-payload conjugate in plasma.

Materials:

-

This compound-payload conjugate.

-

Freshly prepared human or mouse plasma.

-

Incubator at 37°C.

-

Acetonitrile (ACN) for protein precipitation.

-

Centrifuge.

-

HPLC or LC-MS/MS system.

Procedure:

-

Prepare a stock solution of the SCo-peg3-payload conjugate.

-

Spike the conjugate into the plasma to a final concentration of 10 µM.

-

Incubate the plasma samples at 37°C.

-

At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.

-

Add 3 volumes of cold ACN to the aliquot to precipitate plasma proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Collect the supernatant and analyze by HPLC or LC-MS/MS to quantify the intact conjugate.

-

Determine the stability of the conjugate in plasma over time.

Protocol 3: Enzymatic Cleavage Assay (Example with Cathepsin B)

Objective: To assess the susceptibility of the this compound-payload conjugate to enzymatic cleavage.

Materials:

-

This compound-payload conjugate.

-

Recombinant human Cathepsin B.

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).

-

Incubator at 37°C.

-

HPLC or LC-MS/MS system.

Procedure:

-

Activate Cathepsin B according to the manufacturer's protocol.

-

Prepare a reaction mixture containing the SCo-peg3-payload conjugate (e.g., 10 µM) and activated Cathepsin B (e.g., 1 µM) in the assay buffer.

-

Incubate the reaction at 37°C.

-

At various time points, take an aliquot of the reaction and quench the enzymatic activity by adding a suitable solvent (e.g., ACN) or a specific inhibitor.

-

Analyze the samples by HPLC or LC-MS/MS to measure the degradation of the intact conjugate and the formation of the cleavage product.

-

Determine the rate of enzymatic cleavage.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the this compound linker.

Conclusion

The this compound linker offers a compelling combination of functionalities for the development of advanced drug delivery systems. Its capacity for efficient, copper-free bioconjugation via the cyclooctyne group, coupled with a cleavable carbamate linkage for controlled payload release, makes it a valuable tool for researchers in the field of targeted therapy. A thorough understanding and empirical evaluation of its cleavage properties under relevant physiological conditions are critical for its successful implementation in therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to harness the potential of this innovative linker technology.

Applications of SCo-PEG3-NH2 in Copper-Free Click Chemistry: A Technical Guide

This technical guide provides an in-depth overview of SCo-PEG3-NH2, a versatile reagent for copper-free click chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of its application, present quantitative data, and provide detailed experimental protocols.

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug delivery, and bioconjugation.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it ideal for applications in living systems.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne, which readily reacts with an azide to form a stable triazole linkage.[3][4]

This compound is a heterobifunctional linker that embodies the principles of copper-free click chemistry. It comprises three key components:

-

SCo (Cyclooctyne): A strained cyclooctyne moiety that serves as the reactive "handle" for the SPAAC reaction with azide-functionalized molecules.

-

PEG3 (Polyethylene Glycol): A three-unit polyethylene glycol spacer that enhances aqueous solubility and biocompatibility, and can influence the pharmacokinetic properties of the final conjugate.

-

NH2 (Amine): A terminal primary amine group that allows for straightforward conjugation to a wide range of molecules, such as proteins, peptides, and drugs, through well-established amine-reactive chemistries (e.g., reaction with NHS esters or carboxylic acids in the presence of coupling agents).

The primary application of this compound is as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).

Core Concepts and Reaction Mechanism

The fundamental reaction involving this compound is the [3+2] cycloaddition between its cyclooctyne ring and an azide-functionalized molecule. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biochemical processes.

Caption: General SPAAC Reaction with this compound

Quantitative Data on Reaction Kinetics

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| Bicyclononyne | BCN | ~0.15 |

| Difluorobenzocyclooctyne | DIFBO | Not Specified, but noted as highly reactive |

| Biarylazacyclooctynone | BARAC | Not Specified, but noted as among the most reactive |

Note: The reaction rates are influenced by the specific azide, solvent, and temperature. The data presented is for reactions with benzyl azide at or near room temperature.

Applications of this compound

The unique properties of this compound make it a valuable tool in several areas of research and development:

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The amine group of this compound can be conjugated to the drug molecule, and the cyclooctyne end can then be "clicked" onto an azide-modified antibody. This modular approach allows for the precise and stable attachment of the drug to the antibody.

Caption: Structure of an ADC using this compound

Bioconjugation and Protein Labeling

This compound is a versatile tool for the general bioconjugation of proteins, peptides, and other biomolecules. The amine functionality allows for its attachment to various biomolecules, introducing a cyclooctyne handle for subsequent SPAAC ligation. This is particularly useful for attaching fluorescent dyes, imaging agents, or other probes to study biological processes in vitro and in vivo.

Cellular and In Vivo Imaging

By conjugating this compound to imaging agents such as fluorescent dyes or PET reporters, researchers can create probes for targeted imaging. For instance, a targeting ligand (e.g., a peptide or small molecule) can be functionalized with an azide. The this compound-imaging agent conjugate can then be administered, and it will selectively bind to the azide-tagged target, allowing for visualization.

Experimental Protocols

Below are generalized protocols for the use of this compound in bioconjugation. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Two-Step Labeling of a Protein with an Azide-Functionalized Molecule

This protocol first involves the functionalization of a protein with this compound, followed by the SPAAC reaction with an azide-containing molecule (e.g., a drug or a fluorescent dye).

Step 1: Activation of this compound with an NHS Ester (if conjugating to a protein)

-

Reagent Preparation: Dissolve this compound and a suitable NHS-ester crosslinker (e.g., NHS-PEGn-COOH) in an anhydrous organic solvent like DMF or DMSO to a concentration of 10-20 mM.

-

Activation: Mix the this compound and NHS-ester solutions with a coupling agent such as EDC or HATU. Allow the reaction to proceed for 1-4 hours at room temperature to form SCo-PEG3-NHS ester.

Step 2: Conjugation of Activated SCo-PEG3 to the Protein

-

Protein Preparation: Prepare the protein solution (5-10 mg/mL) in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.

-

Conjugation: Add the activated SCo-PEG3-NHS ester solution to the protein solution at a molar ratio of 5-20 fold excess of the linker.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).

Step 3: SPAAC Reaction with an Azide-Functionalized Molecule

-

Reaction Setup: Mix the SCo-PEG3-functionalized protein with a 1.5-5 fold molar excess of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Final Purification: Purify the final conjugate to remove any unreacted azide-molecule using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Labeling of an Azide-Modified Protein with a this compound-Functionalized Molecule

This protocol is suitable when the protein of interest is already functionalized with azide groups (e.g., through metabolic labeling or enzymatic modification).

Step 1: Functionalization of a Molecule of Interest with this compound

-

Reagent Preparation: Dissolve the molecule of interest (containing a carboxylic acid or other amine-reactive group) and this compound in a suitable solvent.

-

Conjugation: Use standard amine coupling chemistry (e.g., EDC/NHS) to conjugate the molecule to the amine group of this compound.

-

Purification: Purify the SCo-PEG3-functionalized molecule using an appropriate method, such as HPLC.

Step 2: SPAAC Reaction with the Azide-Modified Protein

-

Reaction Setup: Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Conjugation: Add the SCo-PEG3-functionalized molecule to the protein solution, typically at a 5-10 fold molar excess.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final protein conjugate using SEC or dialysis to remove unreacted materials.

Caption: Bioconjugation Workflows with this compound

Conclusion

This compound is a powerful and versatile reagent for copper-free click chemistry, with significant applications in the development of ADCs, bioconjugation, and cellular imaging. Its heterobifunctional nature, combining a strained cyclooctyne for SPAAC and a primary amine for conventional conjugation, offers a robust platform for creating complex biomolecular constructs. The enhanced solubility and biocompatibility afforded by the PEG spacer further extend its utility in biological systems. While specific kinetic data for this compound is not widely published, comparative data from related cyclooctynes provide a strong basis for experimental design. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this compound in their specific applications.

References

- 1. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SCo-peg3-NH2 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-peg3-NH2 is a bifunctional reagent designed for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It features a strained cyclooctyne (SCo) moiety for reaction with azides, a three-unit polyethylene glycol (PEG3) spacer to enhance solubility and reduce aggregation, and a primary amine (-NH2) for conjugation to various molecules. This reagent is particularly valuable in the field of bioconjugation and for the development of Antibody-Drug Conjugates (ADCs), where it is described as a cleavable linker.[1]

Copper-free click chemistry is advantageous for biological applications as it circumvents the cellular toxicity associated with the copper(I) catalyst used in traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] The inherent ring strain of the cyclooctyne in this compound allows for a rapid and specific reaction with azide-functionalized molecules under physiological conditions, forming a stable triazole linkage.[2]

This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions.

Reagent Specifications

| Property | Value |

| Chemical Name | Cyclooct-2-yn-1-yl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate |

| Synonyms | This compound |

| CAS Number | 2141976-29-4 |

| Molecular Formula | C17H30N2O5 |

| Molecular Weight | 342.44 g/mol |

| Appearance | Varies (refer to supplier data) |

| Purity | > 90-95% (refer to supplier data) |

| Solubility | Soluble in DMSO and other organic solvents |

| Storage | Store at -20°C, desiccated and protected from light.[1] |

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the covalent labeling and conjugation of biomolecules. The experimental workflow typically involves two main stages: functionalization of a molecule of interest with the primary amine of this compound, followed by the SPAAC reaction with an azide-modified target.

Logical Workflow for Bioconjugation using this compound

Caption: General workflow for bioconjugation using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

Caption: The SPAAC reaction between a cyclooctyne and an azide.

Experimental Protocols

Protocol 1: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between a this compound-functionalized molecule and an azide-containing biomolecule.

Materials:

-

This compound functionalized molecule

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffers such as HEPES or borate buffer.

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound functionalized molecule in anhydrous DMSO or DMF. The concentration will depend on the specific experiment but a 10 mM stock is a common starting point.

-

Prepare the azide-modified biomolecule in the chosen reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound functionalized molecule.

-

A molar excess of the this compound functionalized molecule (typically 2-10 fold excess) is recommended to ensure complete labeling of the azide-modified biomolecule.

-

The final concentration of the reactants will depend on the specific biomolecules and should be optimized. A starting concentration in the micromolar to low millimolar range is common.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction time should be optimized for the specific reactants.

-

Gentle mixing during incubation can improve reaction efficiency.

-

-

Purification:

-

Remove the excess unreacted this compound functionalized molecule and any byproducts using an appropriate purification method.

-

For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods.

-

-

Analysis:

-

The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

-

Quantitative Data for SPAAC Reactions (General Guidance):

| Parameter | Typical Range | Notes |

| Reactant Concentrations | 10 µM - 1 mM | Dependent on the specific biomolecules and desired reaction rate. |

| Molar Ratio (SCo:Azide) | 1:1 to 10:1 | An excess of one reactant can drive the reaction to completion. |

| Temperature | 4°C - 37°C | Room temperature is often sufficient. |

| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time. |

| pH | 6.5 - 8.5 | Physiological pH (7.4) is generally optimal. |

Protocol 2: Functionalization of a Carboxylic Acid-Containing Molecule with this compound

This protocol describes the conjugation of the amine group of this compound to a carboxylic acid on a molecule of interest using EDC/NHS chemistry.

Materials:

-

Molecule with a carboxylic acid group

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

-

Reaction Buffer: PBS (pH 7.2-7.5)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., hydroxylamine)

-

Purification system

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Dissolve this compound in DMSO or DMF.

-

Add the activated molecule (NHS-ester) to the this compound solution. A slight molar excess of the NHS-ester may be used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.

-

-

Purification:

-

Purify the this compound functionalized molecule using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.

-

Application in Antibody-Drug Conjugates (ADCs)

This compound is described as a cleavable ADC linker.[1] In the context of ADCs, a cleavable linker is designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into the target cancer cell. Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), reduction of disulfide bonds, or hydrolysis in the acidic environment of lysosomes.

The "SCo" (cyclooctyne) moiety itself is not typically considered a cleavable linker in the traditional ADC sense. Therefore, for this compound to function as a cleavable linker, the cleavable functionality must be incorporated into the molecule it is being conjugated to, or the cyclooctyne is part of a more complex linker system where another part is cleavable. The primary amine of this compound can be used to attach it to a cleavable unit, such as a peptide sequence (e.g., Val-Cit) that is sensitive to lysosomal proteases.

Logical Workflow for ADC Synthesis using a Cleavable Linker

Caption: Workflow for ADC synthesis and payload release.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Yield | - Inefficient activation of carboxylic acid.- Hydrolysis of NHS-ester.- Insufficient reaction time or temperature.- Steric hindrance. | - Optimize EDC/NHS concentrations and activation time.- Use anhydrous solvents for stock solutions.- Increase incubation time or temperature.- Consider a longer PEG spacer. |

| Non-specific Binding | - Hydrophobic interactions.- Aggregation of reactants. | - Increase PEG chain length for better solubility.- Include mild detergents (e.g., Tween-20) in buffers.- Optimize reactant concentrations. |

| Precipitation during Reaction | - Poor solubility of reactants. | - Increase the proportion of organic co-solvent (e.g., DMSO, DMF).- Use a SCo-reagent with a longer, more hydrophilic PEG spacer. |

Conclusion

This compound is a versatile and efficient reagent for bioconjugation via copper-free click chemistry. Its bifunctional nature allows for the straightforward labeling of a wide range of molecules and their subsequent conjugation to azide-modified targets. The protocols and data presented here provide a foundation for researchers to successfully implement this compound in their experimental workflows, particularly in the fields of proteomics, drug delivery, and the development of next-generation antibody-drug conjugates. Careful optimization of reaction conditions is crucial to achieve high yields and specific conjugations.

References

Application Notes and Protocols for SCo-peg3-NH2 in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of SCo-peg3-NH2, a cleavable linker, in the development of advanced drug delivery systems. This compound is a bifunctional molecule featuring a strained cyclooctyne (SCO) group for copper-free click chemistry, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine (-NH2). This structure makes it an ideal candidate for conjugating amine-reactive payloads to azide-modified targeting moieties such as antibodies or nanoparticles. The cleavable nature of the linker is designed to ensure controlled drug release at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity. This document outlines the core principles, detailed experimental protocols, and expected quantitative outcomes for the application of this compound in the construction of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.

Introduction to this compound

This compound is a key component in the modular construction of targeted drug delivery systems. Its distinct functional ends allow for a versatile two-step conjugation strategy.

-

Strained Cyclooctyne (SCO): This moiety reacts specifically and efficiently with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly selective and proceeds under mild, aqueous conditions, making it ideal for conjugating to sensitive biological molecules like antibodies.

-

Polyethylene Glycol (PEG3) Spacer: The short PEG chain enhances the hydrophilicity of the linker-drug conjugate. This can improve the solubility and pharmacokinetic properties of the resulting drug delivery system, reducing aggregation and non-specific clearance.

-

Terminal Amine (-NH2): The primary amine provides a reactive handle for the covalent attachment of a therapeutic payload. This is typically achieved through amide bond formation with a carboxylic acid group on the drug, often activated as an NHS ester.

-

Cleavable Linker: The "cleavable" designation implies that the linker is designed to break and release the conjugated drug under specific physiological conditions, such as the acidic environment of endosomes/lysosomes or in the presence of specific enzymes overexpressed in tumor tissues. The precise mechanism of cleavage for a specific "SCo" linker would need to be confirmed from the supplier or relevant literature, as various cleavable moieties can be incorporated alongside the SCO group. For the purpose of these notes, we will assume a commonly used acid-labile or enzyme-sensitive cleavage site is part of the overall construct.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C17H30N2O5 |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 2141976-29-4 |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Application in Antibody-Drug Conjugates (ADCs)

This compound is well-suited for the site-specific or stochastic conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). The following protocols describe a general workflow for the synthesis and characterization of an ADC using this linker.

Experimental Protocols

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of a carboxylic acid-containing drug (e.g., a cytotoxic payload) to the amine group of this compound.

Materials:

-

Cytotoxic drug with a carboxylic acid group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reverse-phase HPLC system

Procedure:

-

Activation of the Drug: Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the drug.

-

Conjugation to Linker: In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF. Add the activated drug solution to the this compound solution. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the pure drug-SCo-peg3 conjugate.

-

-

Characterization: Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.

Protocol 2: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody surface.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in PBS

-

Azido-NHS ester (e.g., Azido-PEG4-NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column (e.g., PD-10)

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Azide Modification: Add a 10-fold molar excess of Azido-NHS ester (dissolved in DMSO) to the antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purification: Remove the excess Azido-NHS ester and by-products by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the protein concentration (e.g., by BCA assay) and the degree of azide labeling (e.g., using a copper-free click reaction with a fluorescently labeled alkyne).

Protocol 3: ADC Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of the drug-linker to the azide-modified antibody.

Materials:

-

Azide-modified antibody

-

Drug-SCo-peg3 conjugate

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Conjugation Reaction: Add a 5 to 10-fold molar excess of the Drug-SCo-peg3 conjugate (dissolved in DMSO) to the azide-modified antibody solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

-

Purification: Purify the resulting ADC by SEC to remove unconjugated drug-linker and any aggregates.

-

Characterization:

-

Determine the final protein concentration.

-

Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the level of aggregation by SEC.

-

Confirm the integrity of the ADC by SDS-PAGE.

-

Expected Quantitative Data

Table 2: Representative Data for ADC Synthesis and Characterization

| Parameter | Representative Value | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, UV-Vis |

| ADC Purity | > 95% | SEC-HPLC |

| Monomer Content | > 98% | SEC-HPLC |

| Residual Free Drug | < 1% | RP-HPLC |

In Vitro Evaluation of the ADC

Protocol 4: In Vitro Cytotoxicity Assay

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC, unconjugated antibody, and free drug

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

-

Incubation: Incubate the cells for 72-96 hours.

-

Viability Assessment: Measure cell viability using a suitable assay.

-

Data Analysis: Plot the dose-response curves and calculate the IC50 values.

Table 3: Representative In Vitro Cytotoxicity Data

| Compound | Antigen-Positive Cells IC50 (nM) | Antigen-Negative Cells IC50 (nM) |

| ADC | 1.5 | > 1000 |

| Free Drug | 0.5 | 0.6 |

| Unconjugated Antibody | No effect | No effect |

Application in Nanoparticle Drug Delivery Systems

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery.

Experimental Protocols

Protocol 5: Synthesis of Drug-Loaded, Azide-Functionalized Nanoparticles

Materials:

-

Lipids or polymers for nanoparticle formulation (including an azide-functionalized lipid/polymer)

-

Therapeutic drug

-

Solvents for nanoparticle preparation

-

Extrusion or sonication equipment

Procedure:

-

Nanoparticle Formulation: Prepare the nanoparticles (e.g., by thin-film hydration for liposomes or nanoprecipitation for polymeric nanoparticles) incorporating the azide-functionalized component and encapsulating the therapeutic drug.

-

Purification: Purify the nanoparticles to remove unencapsulated drug and excess formulation components (e.g., by dialysis or size exclusion chromatography).

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).

-

Determine the zeta potential.

-

Quantify the drug loading efficiency and encapsulation efficiency (e.g., by HPLC).

-

Protocol 6: Surface Functionalization with a Targeting Ligand

This protocol assumes the targeting ligand (e.g., a peptide or small molecule) has been modified with a SCo group.

Materials:

-

Azide-functionalized nanoparticles

-

SCo-modified targeting ligand

-

PBS, pH 7.4

Procedure:

-

Conjugation: Add a molar excess of the SCo-modified targeting ligand to the nanoparticle suspension.

-

Incubation: Incubate the mixture at room temperature for 4-16 hours with gentle mixing.

-

Purification: Remove the unconjugated targeting ligand by dialysis or centrifugation.

-

Characterization: Confirm the successful conjugation of the targeting ligand (e.g., by a change in zeta potential or by using a fluorescently labeled ligand).

Expected Quantitative Data

Table 4: Representative Data for Functionalized Nanoparticles

| Parameter | Before Functionalization | After Functionalization |

| Particle Size (nm) | 105 ± 5 | 115 ± 7 |

| PDI | < 0.2 | < 0.2 |

| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 |

| Drug Loading Efficiency (%) | ~15 | ~15 |

Visualization of Workflows and Pathways

Experimental Workflows

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway

Caption: General mechanism of action for an ADC with a cleavable linker.

Concluding Remarks

This compound is a versatile and powerful tool for the construction of sophisticated drug delivery systems. Its bifunctional nature, combined with the benefits of a hydrophilic PEG spacer and the precision of copper-free click chemistry, allows for the creation of highly specific and potent ADCs and targeted nanoparticles. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate their own this compound-based therapeutics. It is important to note that the provided protocols are representative and may require optimization for specific drugs, antibodies, and nanoparticle systems. Careful characterization at each step is crucial for ensuring the quality, consistency, and efficacy of the final drug delivery construct.

Application Notes and Protocols for S-Cyclooctynyl-PEG3-Amine (SCo-peg3-NH2) in Nanoparticle Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Cyclooctynyl-polyethylene glycol-amine (SCo-peg3-NH2) is a heterobifunctional linker designed for the surface modification of nanoparticles. This reagent incorporates a short, discrete polyethylene glycol (PEG) spacer (n=3) that imparts hydrophilicity and biocompatibility to nanoparticles, a terminal amine group (-NH2) for conjugation to various molecules, and a cyclooctyne (SCO) group for copper-free click chemistry applications. The cleavable nature of certain SCO linkers can also be exploited for controlled release mechanisms in drug delivery systems.[1][2]

The PEGylation of nanoparticles is a widely adopted strategy to improve their pharmacokinetic profile. The hydrophilic PEG chains create a steric barrier on the nanoparticle surface, which reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3][4][5] The terminal amine group on this compound serves as a versatile handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic payloads.

These application notes provide detailed protocols for the surface modification of various nanoparticle types using this compound and methods for their characterization.

Key Applications

-

Enhanced Stability and Biocompatibility: The PEG spacer reduces aggregation and non-specific protein adsorption.

-

Prolonged Systemic Circulation: "Stealth" properties imparted by PEGylation lead to longer in vivo half-lives.

-

Platform for Targeted Drug Delivery: The terminal amine allows for the conjugation of targeting moieties to enhance delivery to specific cell types.

-

Bioimaging: The linker can be used to attach fluorescent probes or other imaging agents to nanoparticles for tracking and diagnostic applications.

Data Presentation: Representative Characterization Data

The following tables summarize expected characterization data for nanoparticles before and after surface modification with this compound. The exact values will vary depending on the nanoparticle core material, size, and concentration, as well as the specific reaction conditions.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

| Nanoparticle Type | Modification Status | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Gold Nanoparticles | Unmodified | 20.5 ± 0.8 | 0.15 ± 0.03 |

| This compound Modified | 35.2 ± 1.2 | 0.21 ± 0.04 | |

| Liposomes | Unmodified | 105.3 ± 2.1 | 0.11 ± 0.02 |

| This compound Modified | 118.9 ± 2.5 | 0.14 ± 0.03 | |

| Quantum Dots | Unmodified | 15.8 ± 0.5 | 0.25 ± 0.05 |

| This compound Modified | 28.4 ± 0.9 | 0.29 ± 0.06 |

Table 2: Zeta Potential

| Nanoparticle Type | Modification Status | Zeta Potential (mV) |

| Gold Nanoparticles (citrate-capped) | Unmodified | -35.6 ± 2.5 |

| This compound Modified | -10.2 ± 1.8 | |

| Liposomes (with anionic lipids) | Unmodified | -25.8 ± 3.1 |

| This compound Modified | -8.5 ± 2.2 | |

| Quantum Dots (carboxyl-functionalized) | Unmodified | -42.1 ± 3.5 |

| This compound Modified | -15.7 ± 2.9 |

Table 3: Quantification of Surface Amine Groups